

Application Notes and Protocols for Mouse IL-4 ELISA in Serum Samples

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Compound of Interest

Compound Name: MOUSE IL-4

Cat. No.: B1166242

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These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals utilizing enzyme-linked immunosorbent assay (ELISA) for the quantification of mouse Interleukin-4 (IL-4) in serum samples.

Introduction

Interleukin-4 (IL-4) is a pleiotropic cytokine critical in the development of allergic inflammation and asthma. It is primarily produced by Th2-biased CD4⁺ T cells, mast cells, basophils, and eosinophils.[1] IL-4 promotes the proliferation and survival of cells, induces immunoglobulin class switching to IgE in B cells, and plays a significant role in the differentiation of naïve CD4⁺ T cells into Th2 cells.[1][2] The accurate quantification of IL-4 in serum is crucial for immunology, allergy, and inflammatory disease research. This document provides a detailed protocol for a sandwich ELISA, a common method for measuring IL-4 concentrations in biological fluids.[2]

Quantitative Data Summary

The performance characteristics of **Mouse IL-4** ELISA kits can vary between manufacturers. The following table summarizes typical quantitative data for commercially available kits.

Parameter	Typical Range	Description
Assay Range	15.6 - 1000 pg/mL	The concentration range within which the assay is precise, accurate, and linear.[2]
Sensitivity	~2 pg/mL	The lowest detectable concentration of mouse IL-4 that can be distinguished from the zero standard.[2]
Sample Volume	50 - 100 µL	The required volume of serum sample per well.[3]
Recovery	94 - 103%	The percentage of a known amount of spiked IL-4 standard recovered from serum samples.[2]
Specificity	High	No significant cross-reactivity with other cytokines is typically observed.

Experimental Protocols

This section details the necessary steps for preparing serum samples and performing a sandwich ELISA to measure **mouse IL-4**.

Serum Sample Preparation

Proper sample collection and handling are critical for accurate results.

- **Blood Collection:** Collect whole blood using a serum separator tube.
- **Clotting:** Allow the blood to clot for 30 minutes to 2 hours at room temperature.[4][5][6]
Alternatively, clotting can be done overnight at 4°C.[4]
- **Centrifugation:** Centrifuge the clotted blood at approximately 1,000-2,000 x g for 10-20 minutes.[4][5][7]

- Serum Aspiration: Carefully aspirate the serum fraction and transfer it to a clean tube.
- Storage: Assay the freshly prepared serum immediately. For long-term storage, aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3][4][5][6][7]
- Sample Dilution: If the expected IL-4 concentration is high, dilute the serum samples with the appropriate assay diluent. A common starting dilution is 3-fold.[5]

ELISA Protocol

This protocol outlines the general steps for a sandwich ELISA. Specific incubation times and reagent volumes may vary depending on the kit manufacturer. Always refer to the kit-specific manual.

- Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute lyophilized standards and prepare working solutions of wash buffer and detection antibody as instructed by the kit manual.
- Plate Preparation: The microplate wells are pre-coated with a capture antibody specific for **mouse IL-4**. [4]
- Add Standards and Samples: Add 50-100 µL of standards, controls, and prepared serum samples to the appropriate wells in duplicate. [3][5]
- Incubation: Cover the plate and incubate for 2 to 2.5 hours at room temperature or overnight at 4°C. [5][8] Some protocols may require incubation at 37°C. [3]
- Washing: Aspirate the contents of each well and wash the plate 3-5 times with wash buffer. [3][5][6] After the final wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer. [5]
- Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. [6]
- Incubation: Cover the plate and incubate for 1-2 hours at room temperature. [5][6]
- Washing: Repeat the washing step as described in step 5.
- Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.

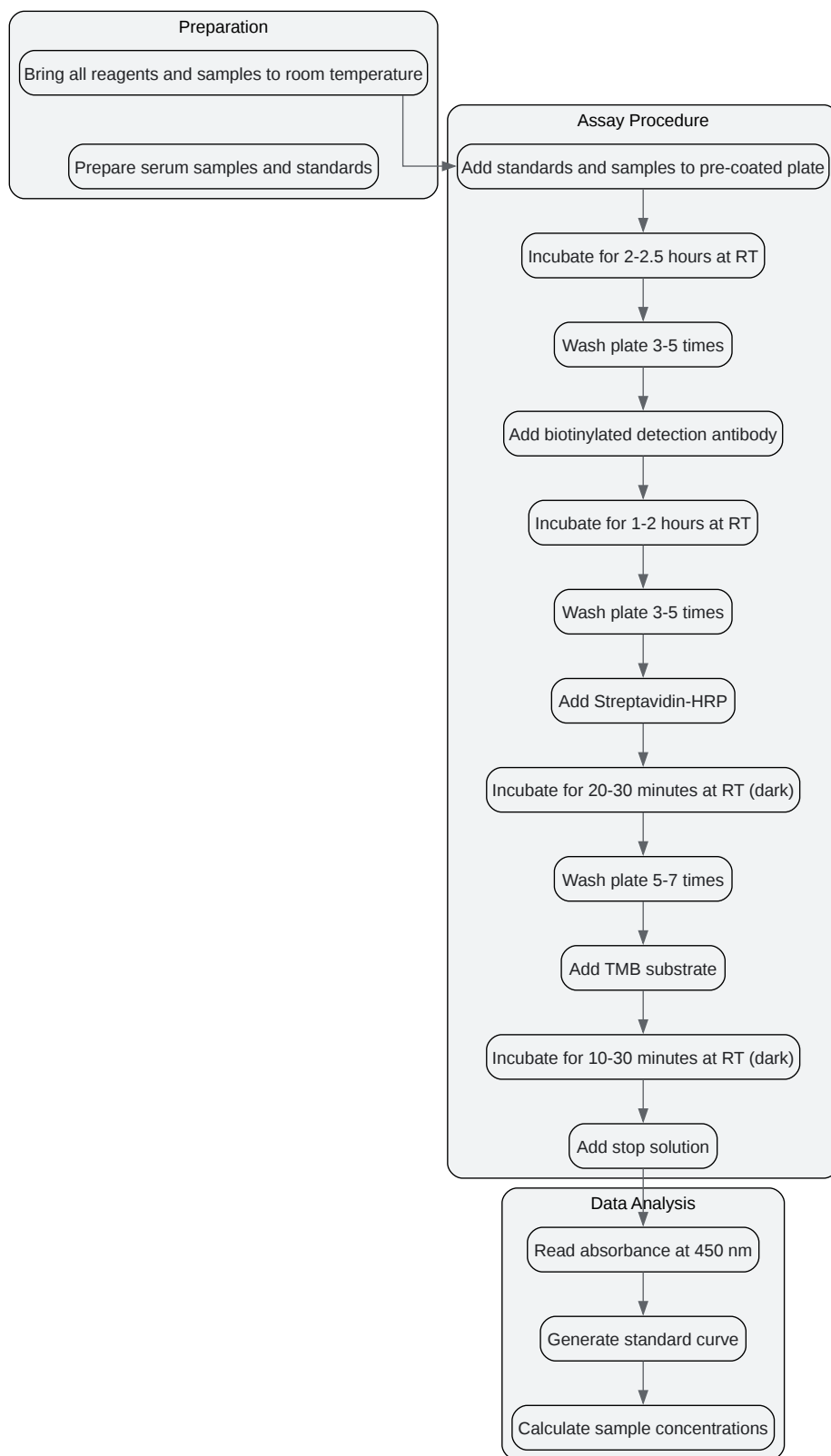
- Incubation: Cover the plate and incubate for 20-30 minutes at room temperature in the dark.
[3][6]
- Washing: Repeat the washing step as described in step 5, sometimes with an increased number of washes.[6]
- Add Substrate: Add 100 μ L of TMB substrate solution to each well.[3] A blue color will develop.
- Incubation: Incubate the plate for 10-30 minutes at room temperature in the dark.[3]
- Stop Reaction: Add 50-100 μ L of stop solution to each well. The color will change from blue to yellow.[3][4]
- Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader.[4] Wavelength correction at 540 nm or 570 nm is recommended if available.[5]

Data Analysis

- Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A log-log or four-parameter logistic curve fit is often used.[6]
- Calculate Concentrations: Determine the concentration of IL-4 in the serum samples by interpolating their mean absorbance values from the standard curve.
- Correction for Dilution: If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.

Visualizations

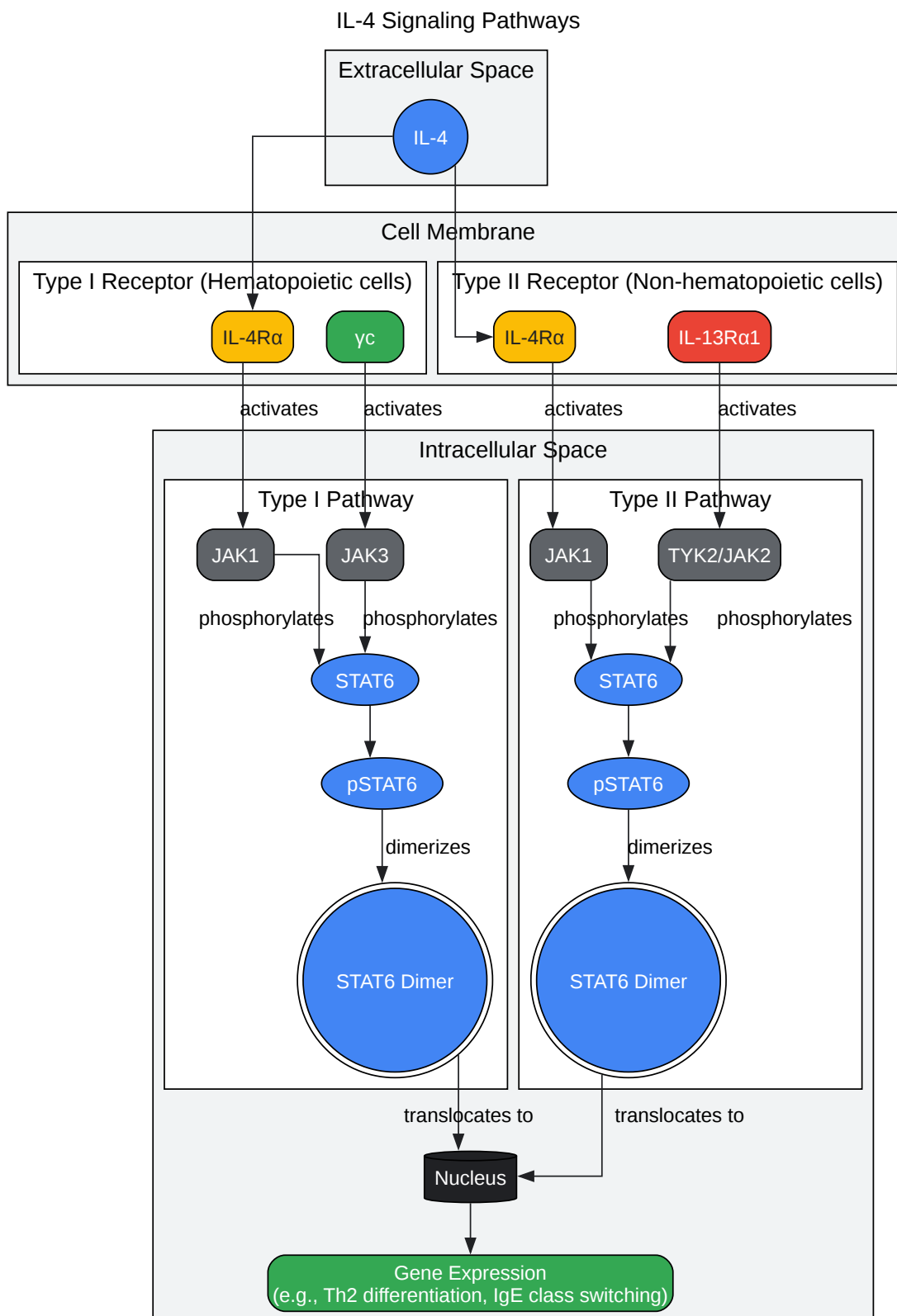
Mouse IL-4 ELISA Workflow



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Caption: A flowchart illustrating the key steps of the **Mouse IL-4** sandwich ELISA protocol.

IL-4 Signaling Pathway



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